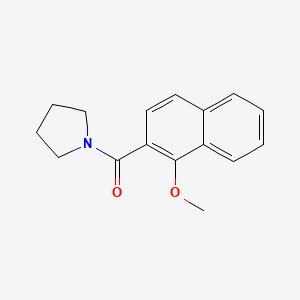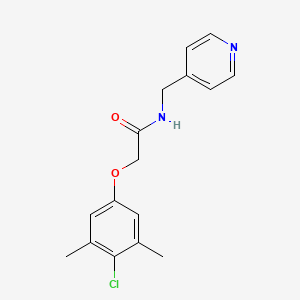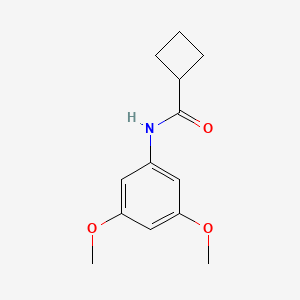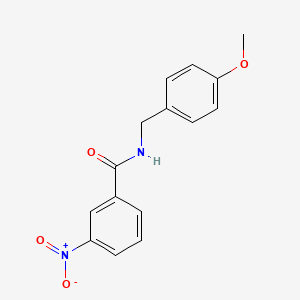![molecular formula C17H19N3O3S B5795039 N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as FMeC1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMeC1 is a thiourea derivative that has been synthesized through various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of histone deacetylases, which are enzymes that regulate the expression of genes. By inhibiting histone deacetylases, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can alter the expression of various genes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit several biochemical and physiological effects, including anticancer, anti-inflammatory, and antifungal activity. It has also been found to exhibit antiparasitic activity by inhibiting the growth of various parasites. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antiviral activity by inhibiting the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for laboratory experiments, including its high purity and high-quality synthesis methods. However, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, including its potential applications in the treatment of various diseases. Moreover, further research is needed to determine its optimal dosage and administration, as well as its potential side effects. Additionally, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be modified to improve its efficacy and reduce its toxicity, making it a promising candidate for further research.
In conclusion, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits several biochemical and physiological effects, making it a potential candidate for various laboratory experiments. Further research is needed to determine its optimal dosage and administration, as well as its potential side effects.
Métodos De Síntesis
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized through different methods, including the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furylmethylamine. Another method involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2-furylmethylthiourea. These methods have been optimized to yield high purity and high-quality N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been widely studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the activity of histone deacetylases. N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antifungal activity by inhibiting the growth of various fungi.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-10-22-11-8-20)13-3-5-14(6-4-13)19-17(24)18-12-15-2-1-9-23-15/h1-6,9H,7-8,10-12H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCLQMZCBBOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

